

Chemical structure and physical properties of 2-Thiouridine.

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Compound of Interest

Compound Name: 2-Thiouridine

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2-Thiouridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiouridine (s^2U) is a naturally occurring modified pyrimidine nucleoside, an analogue of uridine where the oxygen atom at the C2 position is replaced by a sulfur atom.[1] This modification, found in transfer RNAs (tRNAs) of all domains of life, plays a crucial role in ensuring the fidelity and efficiency of protein translation.[2][3][4] Beyond its fundamental biological role, **2-thiouridine** has garnered significant interest in drug development for its potent broad-spectrum antiviral activity against positive-strand RNA viruses.[5][6][7][8][9] This technical guide provides an in-depth overview of the chemical structure, physical properties, and biological significance of **2-thiouridine**, complete with experimental protocols and pathway visualizations.

Chemical Structure and Identification

2-Thiouridine consists of a 2-thiouracil base attached to a ribose sugar via a β -N1-glycosidic bond.

Chemical Structure of **2-Thiouridine**

Caption: Chemical structure of **2-Thiouridine**.

Identifier	Value
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-pyrimidin-4-one
CAS Number	20235-78-3
Molecular Formula	C ₉ H ₁₂ N ₂ O ₅ S
Molecular Weight	260.27 g/mol
SMILES	<chem>C1=CN(C(=S)NC1=O)[C@H]2C(=O)O[C@H](CO)O2</chem>
InChI	InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
InChIKey	GJTBSTBJLVYKAU-XVFCMESISA-N

Physical and Spectroscopic Properties

The physical and spectroscopic properties of **2-thiouridine** are crucial for its characterization and application in various experimental settings.

Property	Value	Reference
Appearance	Crystalline solid	[10]
Melting Point	95-100 °C (for 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine)	[10]
Solubility	DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL	
pKa (N3-H)	8.09	
UV λ_{max}	219, 273 nm	
^1H NMR	See detailed experimental protocols	
Circular Dichroism	Indicates an A-form helical conformation in oligonucleotides	[10]

Thermodynamic Properties in RNA Duplexes

The presence of **2-thiouridine** in an RNA duplex significantly enhances its thermal stability compared to an unmodified uridine. This stabilizing effect is primarily entropic in origin, likely due to the preorganization of the single-stranded RNA containing s²U.

Duplex	T _m (°C)	ΔG°_{37} (kcal/mol)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)	Reference
Gs ² UUUC / G _m A _m A _m A _m C _m	30.7	-4.8	-	-	[10]
GUUUC / G _m A _m A _m A _m C _m	19.0	-2.8	-	-	[10]

Experimental Protocols

Synthesis of 2-Thiouridine

The synthesis of **2-thiouridine** can be achieved through the coupling of a silylated 2-thiouracil derivative with a protected ribofuranose, followed by deprotection.^[10]

Materials:

- 2-Thiouracil
- 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose
- Hexamethyldisilazane (HMDS)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Dichloromethane (DCM)
- Ammonia in Methanol (2 M)
- Silica gel for chromatography

Procedure:

- A suspension of 2-thiouracil in HMDS is refluxed until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the bis-silyl derivative of 2-thiouracil.
- The silylated 2-thiouracil and 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose are dissolved in anhydrous DCM.
- The solution is cooled to 0 °C, and TMSOTf is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated.

- The resulting protected **2-thiouridine** is deprotected by treatment with 2 M ammonia in methanol at room temperature.
- The final product is purified by silica gel column chromatography.[\[10\]](#)

Synthesis of 2-Thiouridine Phosphoramidite

For incorporation into synthetic oligonucleotides, **2-thiouridine** is converted into its phosphoramidite derivative.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-**2-thiouridine**
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)

Procedure:

- 5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-**2-thiouridine** is dissolved in anhydrous DCM under an argon atmosphere.
- DIPEA is added to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0 °C.
- The reaction is stirred at room temperature and monitored by TLC.
- Upon completion, the reaction is quenched, and the product is purified by flash chromatography on silica gel.[\[10\]](#)

UV Thermal Denaturation

UV thermal denaturation is used to determine the melting temperature (T_m) and thermodynamic parameters of RNA duplexes containing **2-thiouridine**.[\[10\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Procedure:

- Samples containing the RNA duplex at a known concentration (e.g., $\sim 8 \times 10^{-4}$ M for short duplexes) are prepared in a buffer solution (e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.5 mM EDTA, pH 7.0).[\[10\]](#)
- The absorbance of the sample is monitored at a specific wavelength (e.g., 280 nm for s^2U -containing duplexes) as the temperature is increased at a constant rate (e.g., 1 °C/min).[\[10\]](#)
[\[16\]](#)
- The melting temperature (T_m) is determined from the first derivative of the absorbance versus temperature curve.
- Thermodynamic parameters (ΔH° , ΔS° , and ΔG°) are derived from analyzing melting curves at different oligonucleotide concentrations using software like MeltFit.[\[10\]](#)

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between RNA strands.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Procedure:

- Solutions of the two interacting RNA strands are prepared in the same buffer (e.g., 200 mM NaHEPES, pH 7.5, 100 mM NaCl).[\[15\]](#)
- One RNA solution is placed in the sample cell of the calorimeter, and the other is loaded into the titration syringe.
- A series of small injections of the syringe solution into the cell solution is performed, and the heat change for each injection is measured.
- The data are analyzed to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[\[15\]](#)

NMR Spectroscopy

NMR spectroscopy is used to elucidate the solution structure and conformation of **2-thiouridine** and oligonucleotides containing this modification.[\[10\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Procedure:

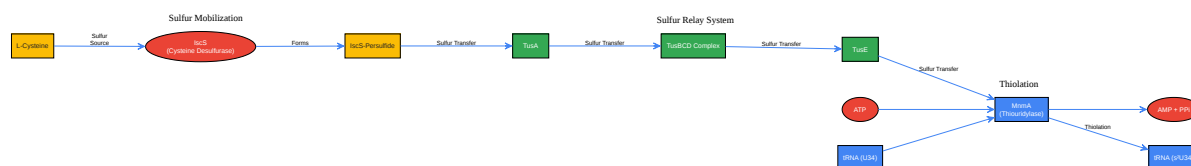
- RNA samples are prepared in an appropriate solvent (e.g., D₂O or a mixture of H₂O/D₂O) with a suitable buffer.
- For structural studies of duplexes, samples are typically prepared at concentrations of around 2 mM.[\[25\]](#)
- A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed on a high-field NMR spectrometer.
- The resulting spectra are processed and analyzed to assign proton resonances and determine through-bond and through-space connectivities, which are then used to calculate the three-dimensional structure.[\[10\]](#)

Biological Signaling Pathways

Biosynthesis of 2-Thiouridine

The biosynthesis of **2-thiouridine** is a complex, multi-step enzymatic process that varies between prokaryotes and eukaryotes but involves the transfer of sulfur from a donor molecule to the uridine at the wobble position of specific tRNAs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[26\]](#)

Biosynthesis of **2-Thiouridine** in *E. coli*



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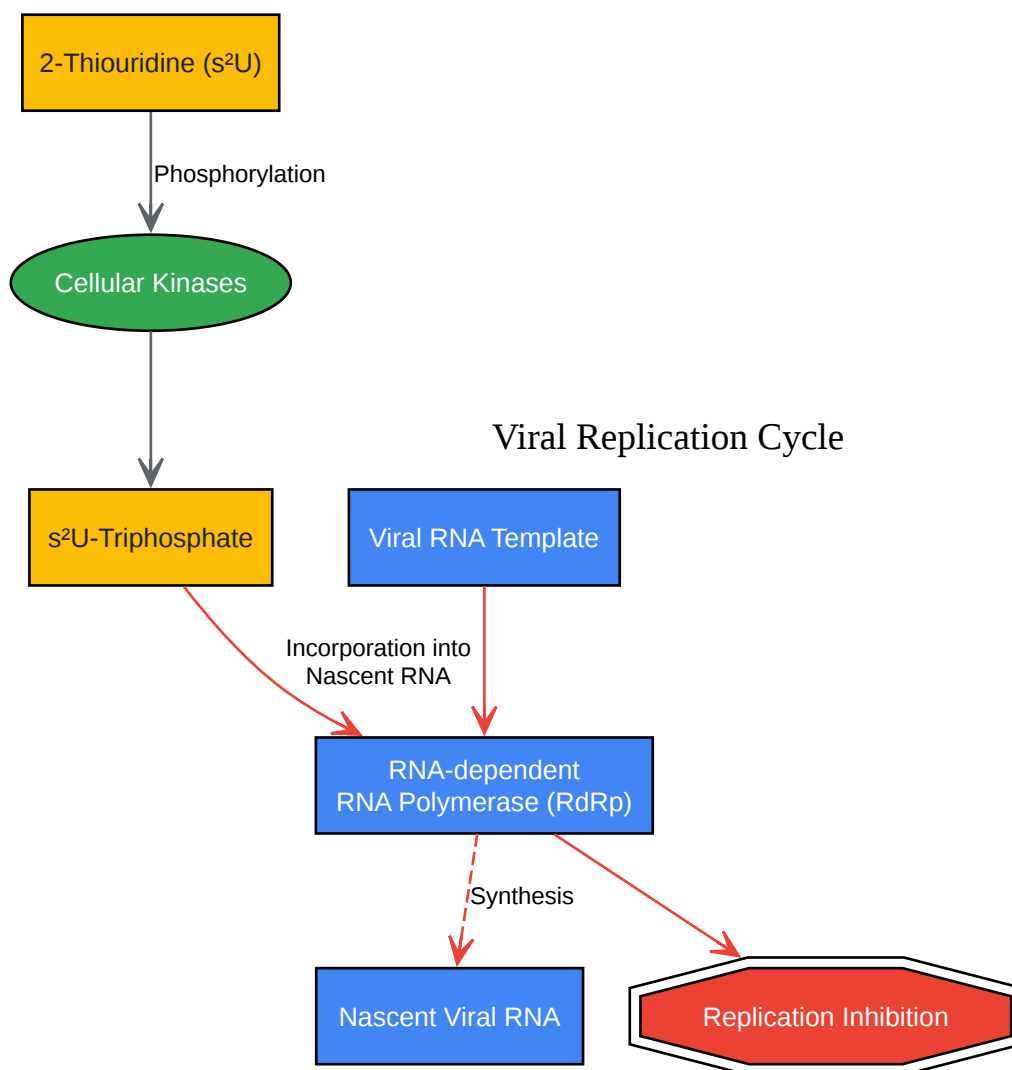
Caption: Biosynthesis pathway of **2-thiouridine** in E. coli.

In E. coli, the process is initiated by the cysteine desulfurase IscS, which mobilizes sulfur from L-cysteine.[3][26] This sulfur is then transferred through a relay system involving the proteins TusA, TusBCD, and TusE to the thiouridylase MnmA.[1][3][26] MnmA, in an ATP-dependent reaction, catalyzes the final thiolation of uridine at position 34 of tRNAs for glutamic acid, glutamine, and lysine.[3][26]

In eukaryotes, the pathway involves different sets of proteins but follows a similar theme of sulfur mobilization and transfer.[2][4] For instance, in the cytosol of S. cerevisiae, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of mcm⁵s²U.[4]

Antiviral Mechanism of Action

2-Thiouridine has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2.[5][6][8][9] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[5][6][8]

Antiviral Mechanism of **2-Thiouridine**

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Caption: Antiviral mechanism of action of **2-Thiouridine**.

Upon entering the host cell, **2-thiouridine** is phosphorylated by cellular kinases to its active triphosphate form (s²U-TP). s²U-TP then acts as a substrate for the viral RdRp and is incorporated into the growing viral RNA chain. The presence of the 2-thio modification in the RNA template likely disrupts the normal function of the RdRp, leading to the termination of RNA synthesis and thereby inhibiting viral replication.[5][8]

Conclusion

2-Thiouridine is a modified nucleoside of significant biological and therapeutic importance. Its unique chemical structure imparts enhanced stability to RNA duplexes, a property crucial for its role in translation. The detailed understanding of its physical properties and the elucidation of its biosynthetic and antiviral pathways provide a solid foundation for its application in biochemical research and as a promising lead compound in the development of broad-spectrum antiviral drugs. The experimental protocols provided herein offer a practical guide for researchers working with this fascinating molecule.

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